Product packaging for 4-Chloro-5,8-dimethylquinoline(Cat. No.:CAS No. 188759-77-5)

4-Chloro-5,8-dimethylquinoline

Cat. No.: B060977
CAS No.: 188759-77-5
M. Wt: 191.65 g/mol
InChI Key: SDAPXCIJNOHLDZ-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry and the broader chemical sciences. nih.govtandfonline.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.gov As a versatile pharmacophore, the quinoline nucleus, a fused heterocyclic system, is a cornerstone in drug discovery due to its ability to interact with a diverse array of biological targets. nih.govorientjchem.org

The inherent chemical properties of the quinoline ring, including its aromaticity and the presence of a nitrogen atom, allow for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. orientjchem.orgarabjchem.org This has led to the development of quinoline derivatives with a wide spectrum of therapeutic applications, including:

Anticancer agents : Numerous quinoline-based compounds are under investigation or in clinical use as topoisomerase and kinase inhibitors for cancer therapy. tandfonline.comarabjchem.org

Antimalarial drugs : Quinoline derivatives like chloroquine (B1663885) and quinine (B1679958) have been historically pivotal in the treatment of malaria. rsc.org

Antibacterial agents : The scaffold is integral to compounds developed to combat various bacterial infections. nih.govarabjchem.org

Antiviral and Anti-inflammatory activities : The structural versatility of quinoline has also been harnessed to develop agents with antiviral and anti-inflammatory properties. nih.govorientjchem.org

The significance of the quinoline scaffold lies in its proven druggability and the well-established synthetic pathways available for its modification, making it an attractive and reliable framework for designing novel bioactive molecules. tandfonline.comorientjchem.org

Contextual Overview of Halogenated and Alkylated Quinoline Derivatives in Research

The strategic introduction of halogen and alkyl substituents onto the quinoline scaffold is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound.

Halogenated Quinolines have been the focus of extensive research. The incorporation of a halogen atom, such as chlorine, can significantly enhance the biological potency of a molecule. rsc.orgnih.gov For instance, the replacement of a methoxy (B1213986) group with a chloro group has been shown to improve the antimalarial activity of certain quinoline derivatives. rsc.org Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. Research has demonstrated that select halogenated quinolines possess potent capabilities to eradicate drug-resistant bacterial pathogens and their biofilms, highlighting their potential in addressing antimicrobial resistance. nih.gov The position of the halogen on the quinoline ring is crucial, and metal-free, regioselective methods have been developed to synthesize specific C5-halogenated quinolines for further study. rsc.org

Alkylated Quinolines also represent an important class of derivatives. The addition of alkyl groups, such as methyl groups, can impact a compound's steric and electronic properties. researchgate.net The introduction of a methyl group at the 5th position of the quinoline nucleus, for example, has been reported to characteristically enhance antibacterial activity against Gram-positive bacteria. nih.gov The functionalization of quinolines through alkylation is a key method for generating the vast chemical diversity needed for pharmaceutical and agrochemical development. researchgate.net

Research Rationale and Scope for 4-Chloro-5,8-dimethylquinoline

The research interest in this compound arises from its specific molecular architecture, which combines the privileged quinoline scaffold with both halogen and alkyl functional groups at defined positions. The rationale for its study is rooted in the principles of structure-activity relationship (SAR) exploration.

The scope of research involving this compound centers on its use as a precursor in organic synthesis. sigmaaldrich.comchemicalbook.com By possessing a chloro group at the 4-position—a site known to be reactive towards nucleophilic substitution—and methyl groups at the 5- and 8-positions, the compound offers a unique template for creating novel, more complex quinoline derivatives. mdpi.com

The specific research drivers include:

Exploring Synergistic Effects : Investigating how the combined electronic effects of the electron-withdrawing chloro group and the electron-donating methyl groups influence the reactivity and potential biological activity of new derivatives.

Developing Novel Bioactive Agents : Using this compound as a starting material to synthesize new compounds for screening against various biological targets, leveraging the known propensity of halogenated and alkylated quinolines to exhibit pharmacological activity. nih.govnih.gov

Probing Structure-Activity Relationships : The defined substitution pattern allows researchers to systematically study how modifications at the 4-position, while maintaining the 5,8-dimethyl arrangement, affect biological outcomes. This contributes to a deeper understanding of the SAR for different classes of quinoline-based compounds.

In essence, this compound is a valuable tool for chemical and medicinal chemistry research, providing a platform for the synthesis and discovery of new molecules with potentially enhanced or novel properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B060977 4-Chloro-5,8-dimethylquinoline CAS No. 188759-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAPXCIJNOHLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572200
Record name 4-Chloro-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188759-77-5
Record name 4-Chloro-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of 4-Chloro-5,8-dimethylquinoline

The preparation of this compound is generally achieved through a two-stage process. The primary stage involves the synthesis of the 5,8-dimethylquinoline core, which can be accomplished using several named reactions in organic chemistry. These reactions are versatile and can be adapted to produce a variety of substituted quinolines. The appropriate choice of starting materials is crucial for achieving the desired 5,8-dimethyl substitution pattern. The precursor for this substitution is typically 2,5-dimethylaniline.

Once the 5,8-dimethylquinoline ring system is established, often in the form of a 4-hydroxyquinoline or its tautomer, 5,8-dimethylquinolin-4(1H)-one, the second stage is a chlorination reaction. This step specifically targets the 4-position of the quinoline (B57606) ring, replacing the hydroxyl group with a chlorine atom. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), sometimes used in conjunction with phosphorus pentachloride (PCl₅) nih.govindianchemicalsociety.com. This chlorination step is a key transformation that converts the quinolone intermediate into the final this compound nih.gov.

General Quinoline Core Construction Approaches Relevant to Dimethylquinolines

Several classical methods are instrumental in the construction of the quinoline core. These reactions, developed in the late 19th century, remain fundamental in synthetic organic chemistry iipseries.orgasianpubs.org. The following sections will detail these methods and their application to the synthesis of dimethylquinolines.

The Skraup synthesis is a well-established method for the preparation of quinolines, first reported by Zdenko Hans Skraup in 1880 iipseries.orgwikipedia.orgpharmaguideline.com. The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene wikipedia.orgpharmaguideline.com. The reaction can be vigorous, and moderators like ferrous sulfate are often added wikipedia.org.

For the synthesis of 5,8-dimethylquinoline, the starting aniline would be 2,5-dimethylaniline. The glycerol is dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the 2,5-dimethylaniline. Subsequent cyclization and oxidation yield the desired 5,8-dimethylquinoline pharmaguideline.comyoutube.com.

Table 1: Key Aspects of the Skraup Reaction for 5,8-dimethylquinoline Synthesis

Reactants Reagents Key Intermediates Product
2,5-dimethylaniline, GlycerolSulfuric acid, Nitrobenzene (oxidizing agent)Acrolein, 3-(2,5-dimethylanilino)propanal5,8-dimethylquinoline

A related method is the Doebner-von Miller reaction, which is often considered a modification of the Skraup synthesis wikipedia.orgnih.gov.

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or an ester wikipedia.orgnih.gov. This reaction can be catalyzed by either acids or bases wikipedia.orgorganic-chemistry.org.

To synthesize a 5,8-dimethylquinoline derivative using this method, a suitable starting material would be 2-amino-3,6-dimethylbenzaldehyde or 2-amino-3,6-dimethylacetophenone. The choice of the second reactant would determine the substitution pattern on the pyridine (B92270) ring of the quinoline. For instance, reaction with acetaldehyde would yield 5,8-dimethylquinoline. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration wikipedia.orgcambridge.org.

Table 2: Illustrative Friedländer Synthesis for a Substituted 5,8-dimethylquinoline

Reactant 1 Reactant 2 Catalyst Product
2-amino-3,6-dimethylbenzaldehydeAcetaldehydeAcid or Base5,8-dimethylquinoline
2-amino-3,6-dimethylacetophenoneEthyl acetoacetateAcid or BaseEthyl 2,5,8-trimethylquinoline-3-carboxylate

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that utilizes an aniline and an α,β-unsaturated carbonyl compound wikipedia.org. This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis wikipedia.org. The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones wikipedia.org.

In the context of synthesizing a substituted 5,8-dimethylquinoline, 2,5-dimethylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For example, reaction with crotonaldehyde (but-2-enal) would lead to the formation of 2-methyl-5,8-dimethylquinoline. The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids wikipedia.orgjptcp.com. The mechanism is complex and has been a subject of debate, with proposals including a fragmentation-recombination pathway nih.gov.

Table 3: Doebner-von Miller Reaction Example for a Substituted 5,8-dimethylquinoline

Aniline α,β-Unsaturated Carbonyl Catalyst Product
2,5-dimethylanilineCrotonaldehydeHCl or Lewis Acid2-methyl-5,8-dimethylquinoline

The Beyer method is considered a variation of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound is prepared in situ from two carbonyl compounds through an aldol condensation wikipedia.org.

The Combes quinoline synthesis , first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone cambridge.orgwikipedia.org. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization iipseries.orgcambridge.org.

For the synthesis of a substituted 5,8-dimethylquinoline, 2,5-dimethylaniline would be reacted with a β-diketone like acetylacetone (pentane-2,4-dione). This reaction, under acidic conditions, would yield 2,4,5,8-tetramethylquinoline cambridge.org. Various acids such as sulfuric acid or polyphosphoric acid can be used as catalysts iipseries.orgwikipedia.org.

Table 4: Combes Synthesis for a Tetramethylquinoline Derivative

Aniline β-Diketone Catalyst Product
2,5-dimethylanilineAcetylacetoneSulfuric acid2,4,5,8-tetramethylquinoline

The Knorr quinoline synthesis (1886) involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (a 2-quinolone) using a strong acid like sulfuric acid wikipedia.org. The β-ketoanilide is prepared from an aniline and a β-ketoester.

The Conrad-Limpach synthesis (1887) is a related method where an aniline is reacted with a β-ketoester to form a 4-hydroxyquinoline (a 4-quinolone) wikipedia.orgsynarchive.com. The reaction conditions, particularly the temperature, can influence whether the 2-quinolone (Knorr product) or the 4-quinolone (Conrad-Limpach product) is formed wikipedia.orgquimicaorganica.org. Lower temperatures favor the formation of the 4-quinolone intermediate scribd.com.

To obtain the precursor for this compound, the Conrad-Limpach synthesis is particularly relevant. In this case, 2,5-dimethylaniline would be reacted with a β-ketoester such as ethyl acetoacetate. The initial condensation forms an enamine, which upon heating, undergoes cyclization to yield 5,8-dimethyl-4-hydroxyquinoline (5,8-dimethylquinolin-4(1H)-one) wikipedia.orgsynarchive.comnih.gov. This intermediate is then chlorinated in a subsequent step to give the final product.

Table 5: Conrad-Limpach Synthesis for the 4-Quinolone Precursor

Aniline β-Ketoester Conditions Product
2,5-dimethylanilineEthyl acetoacetate1. Condensation (lower temp.)2. Cyclization (high temp.)5,8-dimethyl-4-hydroxyquinoline

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry increasingly relies on catalytic methods to overcome the limitations of classical reactions, such as harsh conditions and limited substrate scope.

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation, thereby reducing waste and saving time. Lewis acids like anhydrous zinc chloride (ZnCl₂) are effective catalysts for various organic transformations, including the synthesis of quinolines. umich.edu ZnCl₂ can activate the carbonyl group, facilitating the cyclization step in quinoline synthesis. umich.edu While the specific use of a dual ferric chloride and zinc chloride system for this compound is not detailed in the literature, such dual catalyst systems are employed to enhance reaction rates and yields by providing synergistic catalytic effects.

Palladium-catalyzed reactions have revolutionized organic synthesis. For quinoline synthesis, palladium catalysts can facilitate the one-pot reaction of 2-amino aromatic ketones and alkynes to produce polysubstituted quinolines. rsc.orgrsc.org This method offers an alternative to traditional cyclization reactions. Another powerful palladium-catalyzed approach involves the intramolecular aerobic oxidative cyclization through C-H activation, which has been used to synthesize analogues of chloroquine (B1663885). researchgate.net A plausible synthetic route to a 4-hydroxy-5,8-dimethylquinoline precursor could involve the palladium-catalyzed coupling of a suitably substituted 2-aminoaryl ketone with an alkyne, followed by cyclization.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods. Copper(I) iodide (CuI) can catalyze the annulation of various substrates to form the quinoline ring. For instance, Cu-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a route to quinoline derivatives. rsc.org Additionally, Cu-catalyzed cascade annulation reactions involving heterocumulenes, alkynes, and diaryliodonium salts have been developed for the synthesis of diverse quinoline structures. nih.gov These modern methods offer mild reaction conditions and broad substrate compatibility.

The yield and purity of quinoline synthesis can be significantly influenced by reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and catalyst loading. For instance, in the synthesis of quinazolinones catalyzed by zinc chloride, dimethylformamide (DMF) at 120°C with a 5 mol% catalyst loading was found to be optimal. umich.edu Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields. semanticscholar.org The optimization of these parameters is crucial for developing efficient and scalable synthetic routes to this compound.

Catalytic Method Catalyst Reactants Advantages
Lewis Acid CatalysisZnCl₂2-aminobenzothiazoles, aldehydes, 1,3-cyclohexanedioneMild conditions, high yield umich.edu
Palladium-Catalyzed CyclizationPdBr₂2-amino aromatic ketones, alkynesOne-pot, polysubstituted products rsc.org
Copper-Mediated AnnulationCuIEnaminones, 2-halobenzaldehydesCost-effective, mild conditions rsc.org

Derivatization from this compound as a Key Intermediate

The chlorine atom at the 4-position of the quinoline ring is a versatile functional handle for further chemical modifications. This compound can serve as a key intermediate in the synthesis of a wide range of derivatives through nucleophilic substitution reactions. The electron-withdrawing nature of the quinoline ring system makes the 4-position susceptible to attack by various nucleophiles.

For example, the chlorine atom can be displaced by amines, alcohols, and thiols to introduce a variety of functional groups, leading to the creation of new compounds with potentially interesting biological activities. A study on the related compound, 4-chloro-8-methylquinolin-2(1H)-one, demonstrated that the 4-chloro group can be readily substituted by nucleophiles such as hydrazine, azide, and various amines. mdpi.com This highlights the synthetic utility of the 4-chloro substituent in building molecular complexity. The commercial availability of derivatives such as Ethyl this compound-3-carboxylate further underscores the importance of the this compound scaffold in synthetic chemistry. bldpharm.com

Utility of 4-Haloquinoline Scaffolds in Diversification

The 4-haloquinoline framework, and specifically this compound, is a valuable platform for chemical diversification. The electron-withdrawing nature of the quinoline ring system, coupled with the inherent reactivity of the carbon-chlorine bond at the 4-position, facilitates a variety of chemical transformations. This reactivity allows for the systematic modification of the quinoline core, providing access to a broad spectrum of derivatives with diverse functionalities.

The strategic placement of the chloro group at the 4-position is crucial for its synthetic utility. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of quinoline chemistry. Furthermore, the carbon-chlorine bond serves as an excellent anchor point for palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules. These methodologies enable the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical space from a single 4-chloroquinoline (B167314) precursor.

A general synthetic strategy highlights the importance of 4-haloquinoline intermediates in the preparation of 4-substituted quinolines. nih.gov The conversion of a precursor like 5,8-dimethyl-6-nitro-4-quinolone into a 4-chloro or 4-bromoquinoline derivative allows for the late-stage introduction of a wide array of substituents. nih.gov This approach is highly efficient for creating libraries of related compounds for screening purposes.

Introduction of Diverse Substituents at the 4-Position

The chloro atom at the 4-position of 5,8-dimethylquinoline can be readily displaced by a variety of nucleophiles and engaged in cross-coupling reactions to introduce a wide range of substituents. This versatility is demonstrated by the successful synthesis of numerous derivatives from a common this compound intermediate. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions:

Nucleophilic aromatic substitution is a prevalent method for functionalizing the 4-position of the quinoline ring. The reaction typically proceeds by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the displacement of the chloride ion. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate the corresponding 4-substituted derivatives.

For instance, the reaction of 4-chloro-7-substituted-quinolines with mono- or dialkylamines is a common method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are often carried out at elevated temperatures, and the specific conditions can be tailored to the reactivity of the amine nucleophile. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The 4-chloroquinoline scaffold is an excellent substrate for these transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling involves the reaction of the 4-chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 4-position.

The Buchwald-Hartwig amination provides a direct route to N-aryl and N-alkyl quinolin-4-amines by coupling the 4-chloroquinoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.netwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups on both the quinoline and amine coupling partners.

The following table summarizes the introduction of various substituents at the 4-position of 6-amino-5,8-dimethylquinoline, starting from the corresponding 4-chloro derivative, as a testament to the versatility of this synthetic handle. nih.govacs.org

EntryReactant(s)Product Substituent at 4-PositionReaction Type
1Alkyl Grignard or OrganocuprateAlkylCross-Coupling
2Sodium AlkoxideAlkoxySNAr
3Halide ExchangeHalo (e.g., Bromo)Halogen Exchange
4Copper(I) CyanideCyanoRosenmund-von Braun
5Sodium ThioalkoxideThioalkylSNAr
6Amide NucleophileAcetamidoSNAr
7Carboxamide NucleophileCarboxamidoSNAr
8Hydroxide SourceHydroxySNAr

The successful application of these diverse synthetic methodologies underscores the central role of this compound as a versatile building block in organic synthesis. The ability to introduce a wide array of functional groups at the 4-position provides a powerful platform for the development of novel quinoline-based compounds with potential applications in various scientific fields.

Chemical Reactivity and Functional Group Interconversions

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a common reaction for haloquinolines. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which activates the C4 position towards nucleophilic attack.

Mechanisms and Conditions for Replacement by Amines and Thiols

The replacement of the chlorine atom by amines and thiols generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves the addition of the nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring.

The reaction conditions for these substitutions can vary depending on the nucleophilicity of the amine or thiol and the presence of any catalytic agents. For instance, the amination of related 4-chloroquinolines can be carried out under acidic conditions, which can enhance the reactivity of the substrate. researchgate.net However, highly basic amines may be protonated under acidic conditions, reducing their nucleophilicity. researchgate.net In some cases, heating the 4-chloroquinoline (B167314) derivative with the amine, with or without a solvent, is sufficient to drive the reaction.

For the substitution with thiols, the reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then readily attacks the C4 position.

While specific conditions for 4-Chloro-5,8-dimethylquinoline are not extensively documented in publicly available literature, analogies can be drawn from similar compounds. For example, the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines utilizes a 4-chloro intermediate, highlighting the feasibility of nucleophilic substitution at this position. nih.gov

Formation of Substituted Derivatives

The nucleophilic substitution of the chlorine atom in this compound provides a versatile route to a wide range of substituted derivatives.

Reaction with various primary and secondary amines leads to the formation of the corresponding 4-amino-5,8-dimethylquinoline (B11916975) derivatives. These reactions are foundational for the synthesis of compounds with potential biological activity. The synthesis of novel 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines, for instance, showcases the utility of such amination reactions in medicinal chemistry. nih.gov

Similarly, reaction with thiols, such as thiophenols or alkyl thiols, yields 4-thio-5,8-dimethylquinoline derivatives. These thioethers can be of interest for further chemical modifications or as target molecules themselves. The synthesis of 1,2-dithiolo[3,4-c]quinoline-1-thione derivatives from related quinolines demonstrates the successful incorporation of sulfur nucleophiles. nih.gov

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. However, the presence of activating methyl groups at the 5- and 8-positions in this compound enhances the electron density of the benzene part of the ring system, directing electrophilic attack to this ring.

Reactivity at Methyl-Substituted Positions

The methyl groups at the C5 and C8 positions are ortho, para-directing and activating for electrophilic aromatic substitution. In the case of this compound, the positions ortho and para to the methyl groups are C6, C7, and the positions adjacent to the C8 methyl group. The directing effects of the two methyl groups would reinforce substitution at the C6 and C7 positions. The chlorine atom at C4 and the quinoline nitrogen are deactivating, which would further favor substitution on the carbocyclic ring.

Nitration and Sulfonation Studies

Nitration: The nitration of quinoline itself typically occurs at the 5- and 8-positions under acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). Given the presence of the activating methyl groups at these positions in this compound, nitration would be expected to occur on the benzene ring, likely at the C6 or C7 position, which are activated by both methyl groups. The exact position of nitration would depend on the specific reaction conditions and the steric hindrance posed by the existing substituents. For example, nitration of p-chlorotoluene, a simpler related molecule, can lead to the introduction of a nitro group. google.com

Sulfonation: Sulfonation of quinoline, typically carried out with fuming sulfuric acid, also favors substitution at the 5- and 8-positions. For this compound, sulfonation would be anticipated to occur on the activated benzene ring, again likely at the C6 or C7 position. The reversibility of the sulfonation reaction could potentially be used to control the position of substitution.

Oxidation and Reduction Pathways

Information regarding the specific oxidation and reduction pathways of this compound is limited in the available scientific literature. However, general reactions of quinolines and their derivatives can provide insights into its potential transformations.

Oxidation: The quinoline ring system is generally resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. The methyl groups attached to the quinoline ring are potential sites for oxidation. For instance, alkyl side chains on aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although the quinoline ring itself might also be susceptible to degradation under such harsh conditions. Catalytic oxidation methods could potentially offer more selective transformations.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative. Catalytic hydrogenation is a common method for this transformation. For example, related 4-chloro-8-methylquinolin-2(1H)-one can be reduced to the corresponding amino derivative through a multi-step process involving the reduction of an azide. mdpi.com The chlorine atom may also be susceptible to hydrogenolysis (cleavage of the C-Cl bond) during catalytic hydrogenation, depending on the catalyst and reaction conditions.

Formation of Quinoline N-Oxides

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is a common strategy in quinoline chemistry to modify the electronic properties of the ring system, often enhancing the reactivity of the C-2 and C-4 positions towards nucleophilic attack. While specific studies detailing the N-oxidation of this compound are not prevalent, general methods for the synthesis of quinoline N-oxides are well-established and applicable.

A common method for this transformation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM). Another widely used system is hydrogen peroxide in acetic acid. These reagents effect the direct oxidation of the heterocyclic nitrogen. The formation of the N-oxide modifies the electron distribution within the quinoline ring, which can be leveraged for subsequent functionalization reactions. For instance, N-oxide formation is often a preliminary step in introducing substituents at the C-2 position. beilstein-journals.org

General Reaction for Quinoline N-Oxide Formation:

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Reduction to Amine Derivatives

The chloro group at the 4-position of this compound is a versatile handle for introducing other functional groups. A key transformation is its conversion to an amino group, yielding 4-amino-5,8-dimethylquinoline. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com

These reactions involve the displacement of the chloride ion by an amine nucleophile. The reaction can be performed using various ammonia (B1221849) surrogates or primary and secondary amines. For the synthesis of the primary amine (4-amino-5,8-dimethylquinoline), the reaction can be carried out with ammonia or a protected amine, often under elevated temperature and pressure, or with the assistance of a catalyst. mdpi.com The use of different amine nucleophiles allows for the synthesis of a diverse library of N-substituted 4-amino-5,8-dimethylquinoline derivatives.

The general conditions for this transformation often involve heating the 4-chloroquinoline with a suitable amine, sometimes in the presence of a base or an acid catalyst to facilitate the reaction. mdpi.com Microwave-assisted and metal-catalyzed (e.g., palladium-catalyzed) methods have also been developed to improve reaction times and yields for the synthesis of 4-aminoquinolines. mdpi.com

ReactantReagent/ConditionsProductReference
4-ChloroquinolineAlkylamine, heat (>120°C)N-Alkyl-4-aminoquinoline mdpi.com
4-ChloroquinolineAniline, Brønsted or Lewis acid catalystN-Aryl-4-aminoquinoline mdpi.com
4,7-Dichloroquinoline1,3-Diaminopropane, refluxN-(7-chloroquinolin-4-yl)propane-1,3-diamine mdpi.com

Synthesis of Fused Heterocyclic Systems

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The reactive C-4 position is the primary site for annulation reactions, where a new ring is constructed onto the existing quinoline framework.

Indoloquinolines and Benzonaphthyridines

Indoloquinolines: These are tetracyclic structures where an indole (B1671886) nucleus is fused to the quinoline ring. The synthesis of indolo[3,2-c]quinolines, for example, can be achieved through multi-step, one-pot procedures starting from chloroquinoline derivatives. Copper-catalyzed cascade reactions are particularly effective for constructing these systems. One such approach involves the reaction of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia, where the regioselectivity can be controlled by the reaction conditions to yield the desired indoloquinoline isomer. nih.gov While not specifically demonstrated with this compound, these methodologies are generally applicable to substituted chloroquinolines.

Benzonaphthyridines: Benzonaphthyridines are polycyclic aromatic compounds containing two nitrogen atoms in different rings. The synthesis of these structures from 4-chloroquinolines typically involves the construction of a new pyridine (B92270) ring fused to the quinoline core. Palladium-catalyzed cross-coupling reactions are a powerful tool for this type of transformation. A plausible synthetic route could involve a Suzuki or Stille coupling of a suitably functionalized boronic acid or organostannane reagent at the C-3 position, followed by an intramolecular cyclization that forms the new nitrogen-containing ring. While specific examples starting from this compound are not prominent in the literature, the general principles of palladium-mediated synthesis of fused pyridines are well-established.

Hetero-Annulated Dimethylquinolines and their Synthesis

Hetero-annulation refers to the fusion of a new heterocyclic ring onto the this compound core. The chloro-substituent at the C-4 position, along with the adjacent C-3 position, provides a reactive dyad for building these fused systems.

Copper-catalyzed domino reactions represent an efficient strategy for synthesizing various fused quinolines. For example, quinoline derivatives can be obtained from enaminones and 2-halobenzaldehydes through a copper-catalyzed sequence involving an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. Similarly, copper-catalyzed Ullmann-type couplings are used to synthesize complex tetracyclic systems containing an indole motif. These methods highlight the utility of transition metal catalysis in constructing complex, hetero-annulated quinoline structures from simpler precursors.

The table below summarizes a selection of fused heterocyclic systems synthesized from quinoline precursors, illustrating the general strategies applicable to this compound.

Fused SystemSynthetic StrategyCatalyst/ReagentsReference
Indolo[1,2-a]quinazolineSequential Ullmann-type C–C and C–N couplingCuI/L-proline
QuinolinesDomino reactionCopper
BenzofuropyridinesPalladium-mediated reactionsPalladium
QuinolonesIntramolecular Amidation of C(sp²)-H BondsPalladium

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-Chloro-5,8-dimethylquinoline is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline (B57606) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are influenced by the positions of the chloro and methyl substituents.

The protons on the pyridine (B92270) part of the quinoline ring (H-2 and H-3) and the benzene (B151609) part (H-6 and H-7) will show characteristic splitting patterns (doublets or doublets of doublets) based on their coupling with adjacent protons. The two methyl groups at positions C-5 and C-8 are expected to appear as sharp singlets in the upfield region, likely between 2.0 and 3.0 ppm. The specific chemical shifts of these methyl groups can confirm their positions on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 8.5 - 8.8 d
H-3 7.3 - 7.6 d
H-6 7.5 - 7.8 d
H-7 7.2 - 7.5 d
5-CH₃ 2.4 - 2.7 s
8-CH₃ 2.6 - 2.9 s

(Note: These are estimated values based on analogous structures. d = doublet, s = singlet)

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 9 carbons of the quinoline core and the 2 carbons of the methyl groups. The carbon atom attached to the chlorine atom (C-4) is expected to have a chemical shift in the range of 140-150 ppm. The quaternary carbons (C-4, C-5, C-8, C-8a, C-4a) will typically show weaker signals compared to the protonated carbons. The methyl carbons will appear at the most upfield region of the spectrum, usually between 15 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 152
C-3 121 - 123
C-4 142 - 145
C-4a 148 - 150
C-5 130 - 133
C-6 126 - 128
C-7 124 - 126
C-8 135 - 138
C-8a 147 - 149
5-CH₃ 18 - 22
8-CH₃ 20 - 24

(Note: These are estimated values based on data from related quinoline derivatives.)

In complex molecules, the assignment of specific NMR signals can be challenging. Deuterium (B1214612) (²H) labeling is a powerful technique used to simplify spectra and confirm assignments. By selectively replacing a proton with a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear, and the coupling patterns of adjacent protons will be altered. This allows for unambiguous identification of proton signals. In ¹³C NMR, the carbon attached to deuterium will show a characteristic multiplet signal due to C-D coupling and a slight isotopic shift. This technique could be instrumental in definitively assigning the proton and carbon signals of the aromatic rings in this compound.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₁H₁₀ClN), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight (monoisotopic mass: 191.0502 g/mol ).

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the chlorine atom, with two peaks at M⁺ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the quinoline ring, providing further structural evidence.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

m/z Interpretation
191/193 [M]⁺, Molecular ion with ³⁵Cl/³⁷Cl
176/178 [M - CH₃]⁺
156 [M - Cl]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3150 C-H stretch Aromatic
2850-2960 C-H stretch Methyl (CH₃)
1600-1450 C=C / C=N stretch Aromatic/Quinoline Ring
1370-1390 C-H bend Methyl (CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, leading to π → π* and n → π* transitions. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show multiple absorption bands. The presence of the chloro and dimethyl substituents on the quinoline ring influences the energy of these transitions and thus the absorption maxima (λ_max). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted quinoline. The spectrum of the closely related 4-chloroquinoline (B167314) shows distinct absorption maxima, and similar patterns are expected for this compound. nist.gov

X-ray Crystallography and Single-Crystal X-ray Diffraction (XRD)

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

A study on the single-crystal X-ray diffraction of 4-Chloro-2,5-dimethylquinoline revealed significant details about its molecular geometry. nih.govnih.gov The analysis demonstrated that the non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square (r.m.s.) deviation of only 0.009 Å. nih.govnih.gov This high degree of planarity is a characteristic feature of the fused aromatic ring system of the quinoline core.

The crystal structure was solved in the monoclinic space group P2/c. nih.govresearchgate.net Detailed crystallographic data obtained at a temperature of 293 K are presented below. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-Chloro-2,5-dimethylquinoline

ParameterValue
Empirical FormulaC₁₁H₁₀ClN
Formula Weight190.66
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)6.9534 (9)
b (Å)13.0762 (14)
c (Å)10.4306 (11)
β (°)99.239 (8)
Volume (ų)936.09 (19)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.050
wR-factor0.147

Data sourced from Prabha et al. (2010). nih.gov

The crystal packing of 4-Chloro-2,5-dimethylquinoline is characterized by prominent π-π stacking interactions. nih.govnih.gov The planar molecules are stacked along the a-axis of the crystal lattice. nih.gov The arrangement involves alternating distances between the centroids of the benzene and pyridine rings of adjacent molecules, with separation distances of 3.649 (1) Å and 3.778 (1) Å. nih.govnih.gov

Comprehensive Purity and Structural Integrity Validation Methodologies

Ensuring the purity and confirming the structural integrity of a synthesized compound like this compound is a critical step before its use in further research. A multi-technique approach is typically employed for this validation.

The synthesis of related compounds, such as 4-Chloro-2,5-dimethylquinoline, often involves multiple steps, including cyclization reactions and subsequent chlorination. nih.gov After synthesis, purification is commonly achieved through techniques like recrystallization from solvents such as ethanol or methanol, and column chromatography using silica (B1680970) gel. nih.govias.ac.inresearchgate.net

The identity and purity of the final product are then confirmed by a suite of analytical methods. While specific reports for this compound are limited to supplier information, a standard validation process would include: bldpharm.comsigmaaldrich.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton and the position of substituents.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound by separating it from any impurities. bldpharm.combldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. ias.ac.inresearchgate.net

For the synthesized 4-Chloro-2,5-dimethylquinoline, the structure was unequivocally confirmed by single-crystal X-ray diffraction, which provides the ultimate validation of its structural integrity. nih.govresearchgate.net

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound this compound. Despite the significant interest in the theoretical underpinnings of quinoline derivatives due to their broad applications, this particular molecule has not been the subject of dedicated in-silico investigation according to currently available research.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and reactive properties of molecules. For many substituted quinolines, these theoretical studies provide critical insights into their behavior and potential applications. Such studies typically involve a detailed examination of the molecule's optimized geometry, the nature of its frontier molecular orbitals (HOMO and LUMO), its electronic properties like the band gap and dipole moment, and the identification of its most chemically reactive sites. ijpras.comarabjchem.orgnih.gov

Therefore, it is not possible to present scientifically accurate and detailed findings for the following computational aspects as they pertain solely to this compound:

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Prediction of Chemically Active Sites:While general principles of electrophilic and nucleophilic attack on quinoline (B57606) rings are understood, a specific map of chemically active sites for this molecule based on DFT calculations does not exist.

The absence of this data underscores a specific gap in the current body of chemical research. Theoretical studies on 4-Chloro-5,8-dimethylquinoline would be valuable for a complete understanding of the structure-property relationships within this class of compounds and could guide future experimental work.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the potential experienced by a positive test charge at various points on the molecule's electron density surface. nih.gov This potential is then color-coded to indicate different charge regions.

For this compound, the MEP map would reveal specific reactive sites. The region around the nitrogen atom's lone pair in the quinoline ring is expected to show a high concentration of negative charge (typically colored red or yellow), identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. uni-muenchen.deresearchgate.net Conversely, regions around the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (colored blue), indicating them as sites susceptible to nucleophilic attack. researchgate.net The electronegative chlorine atom would also significantly influence the electrostatic potential distribution on the ring. Understanding these sites is fundamental for predicting how the molecule will interact with other chemical species. nih.gov

Interactive Data Table: MEP Color Code Significance

Color Potential Interpretation Predicted Location on this compound
Red Most Negative Electron-rich; site for electrophilic attack, H-bond acceptor. Around the quinoline Nitrogen atom.
Yellow/Orange Moderately Negative Electron-rich. Areas adjacent to the Nitrogen and Chlorine atoms.
Green Neutral Non-polar regions. Carbon backbone of the quinoline ring system.
Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. wikipedia.orgnih.gov This technique is based on the relationship between the electron density (ρ) and its reduced density gradient (s). By plotting isosurfaces of low reduced density gradient, it is possible to identify regions corresponding to hydrogen bonds, van der Waals forces, and steric repulsion. nih.govnih.gov

The resulting NCI plot is color-coded to differentiate the nature and strength of these interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, typically found in areas of steric clash. nih.gov

For this compound, NCI analysis could reveal intramolecular steric strain between the chlorine atom at position 4 and the methyl group at position 5. In a condensed phase or a ligand-receptor complex, it would visualize intermolecular forces like π-π stacking between quinoline rings and van der Waals contacts, which are critical for molecular recognition and crystal packing. nih.govresearchgate.net

Molecular Docking Studies for Biological Target Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific biological target, usually a protein or enzyme. scirp.orgresearchgate.net The primary goal is to forecast the binding mode and affinity, which is often expressed as a docking score. scirp.org This technique is instrumental in drug discovery for screening virtual libraries of compounds against known biological targets and for proposing potential mechanisms of action. nih.govbenthamdirect.com Quinoline derivatives have been extensively studied as potential inhibitors for various enzymes, including HIV reverse transcriptase and lactate (B86563) dehydrogenase. scirp.orgnih.gov

Ligand-Receptor Interaction Modeling

The process of ligand-receptor interaction modeling involves placing the 3D structure of this compound into the binding site of a target receptor. benthamdirect.com Sophisticated algorithms then explore various conformations and orientations of the ligand, calculating the interaction energy for each pose. youtube.com

These models meticulously analyze the types of non-covalent bonds formed, which are crucial for stable binding. researchgate.net For this compound, key predicted interactions would include:

Hydrogen Bonds: The quinoline nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl groups and the aromatic system can form hydrophobic contacts with non-polar residues in the binding pocket.

π-π Stacking: The flat, aromatic quinoline ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom may act as a halogen bond donor, interacting with an electron-rich atom in the receptor.

Interactive Data Table: Common Ligand-Receptor Interaction Types

Interaction Type Description Potential Role of this compound
Hydrogen Bond An electrostatic attraction between a hydrogen atom and a highly electronegative atom. The quinoline Nitrogen acts as an acceptor.
Hydrophobic Interaction The tendency of non-polar molecules to aggregate in aqueous solution. Methyl groups and the bicyclic aromatic ring.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The quinoline ring system interacts with aromatic amino acids.
Halogen Bond A noncovalent interaction involving a halogen atom as an electrophilic species. The Chlorine atom interacts with a nucleophilic site.

Inhibitor Design and Mechanism Prediction

The insights gained from molecular docking are pivotal for rational inhibitor design. nih.gov By identifying the key amino acids and interactions that stabilize the ligand in the active site, medicinal chemists can propose structural modifications to the ligand to enhance its binding affinity and selectivity. researchgate.net For example, if docking revealed an unused hydrophobic pocket, adding a larger alkyl group to the quinoline scaffold could improve potency.

Furthermore, docking can help predict the mechanism of inhibition. If this compound is found to bind in the same active site as a known substrate or cofactor, it would suggest a competitive inhibition mechanism. scirp.org This predictive power accelerates the drug development cycle by prioritizing the synthesis of compounds with the highest likelihood of success. tubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a group of compounds and their biological activities. researchgate.netnih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of the molecules—to their known activity, such as inhibitory potency (IC₅₀). nih.gov

The development of a QSAR model for a class of compounds like quinoline derivatives involves:

Compiling a dataset of structurally similar quinolines with experimentally measured biological activities. nih.gov

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression (MLR), to build a model that best correlates the descriptors with the activity. nih.gov

Once a statistically robust QSAR model is validated, it can be used to predict the biological activity of new, untested compounds like this compound, thereby guiding the design of more potent analogues. researchgate.netnih.gov

Interactive Data Table: Categories of QSAR Descriptors

Descriptor Category Description Example
Electronic Describes the electronic properties of the molecule. Dipole moment, HOMO/LUMO energies, Mulliken charges.
Steric Describes the size and shape of the molecule. Molecular weight, van der Waals volume, surface area.
Hydrophobic Describes the water-solubility of the molecule. LogP (partition coefficient).

Prediction and Rationalization of Spectroscopic Properties

Computational chemistry, particularly using Density Functional Theory (DFT), provides a highly accurate means of predicting and rationalizing the spectroscopic properties of molecules. researchgate.netnih.gov These theoretical calculations are invaluable for confirming the identity and structure of newly synthesized compounds by comparing the predicted spectra with experimental data. tees.ac.uk

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Discrepancies between the calculated and experimental spectra can help refine the proposed structure or identify conformational effects.

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations predict the positions and intensities of vibrational bands in the infrared (IR) spectrum. researchgate.net This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups within the molecule, such as C-H, C=N, and C-Cl bonds.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. rsc.orgresearchgate.net These calculated transitions correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum, providing insight into the electronic structure of this compound.

Interactive Data Table: Theoretical vs. Experimental Spectroscopic Data

Spectroscopic Technique Calculated Parameter (Theoretical) Experimental Data Purpose of Comparison
¹H NMR Chemical Shifts (ppm) Measured Chemical Shifts (ppm) Structural verification and assignment of protons.
¹³C NMR Chemical Shifts (ppm) Measured Chemical Shifts (ppm) Structural verification and assignment of carbons.
FT-IR Vibrational Frequencies (cm⁻¹) Measured Wavenumbers (cm⁻¹) Assignment of functional group vibrations.

Analysis of Optical Properties

Theoretical investigations into the optical properties of quinoline derivatives are often conducted using quantum chemical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods can predict various optical parameters, including the refractive index and optical conductivity, which are fundamental to the material's interaction with light.

Refractive Index: The refractive index of a material is a measure of how much the path of light is bent, or refracted, when entering the material. For this compound, theoretical calculations would typically involve optimizing the molecular geometry and then computing the electronic polarizability. The refractive index can then be derived from the polarizability using the Lorentz-Lorenz equation. As of the latest literature surveys, specific computational studies detailing the refractive index of this compound are not publicly available.

Optical Conductivity: Optical conductivity describes a material's response to an applied, time-varying electric field, such as that of light. It is directly related to the material's absorption of light. TD-DFT calculations are the standard approach for determining the electronic absorption spectrum, from which the optical conductivity can be derived. These calculations would reveal the electronic transitions that contribute to the material's absorption at different wavelengths. Currently, there are no published computational studies that provide specific data on the optical conductivity of this compound.

Optical PropertyTheoretical ValueMethod of Calculation
Refractive IndexData not availableDFT
Optical ConductivityData not availableTD-DFT

Thermodynamic Property Calculations

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, are essential for understanding its stability and reactivity. These properties can be calculated with a good degree of accuracy using computational methods like DFT. The process typically involves frequency calculations on the optimized molecular geometry to obtain the vibrational, rotational, and translational contributions to the thermodynamic functions.

Detailed computational studies providing calculated thermodynamic data for this compound are not found in the current scientific literature. Such a study would provide valuable information on the compound's energetic landscape.

Thermodynamic PropertyCalculated Value
Enthalpy of FormationData not available
Standard EntropyData not available
Heat Capacity (Cv)Data not available

Biological Activity and Biomedical Applications Research

Broad-Spectrum Biological Activities of Quinoline (B57606) Derivatives

Quinoline and its derivatives are recognized for their diverse pharmacological properties, which have led to their investigation in various therapeutic areas. nih.govbldpharm.comnih.gov The core quinoline structure has been a fruitful scaffold for the development of drugs with activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. bldpharm.comscielo.brresearchgate.net

Antimalarial Efficacy and Mechanisms

While the quinoline core is central to some of the most important antimalarial drugs in history, such as chloroquine (B1663885) and quinine (B1679958), there is currently no specific research published on the antimalarial efficacy or mechanism of action of 4-Chloro-5,8-dimethylquinoline. nih.govnih.gov

The broader class of quinoline-containing antimalarials is thought to exert its effect by interfering with the detoxification of heme in the malaria parasite. nih.govresearchgate.net After digesting hemoglobin, the parasite releases toxic heme, which it normally crystallizes into inert hemozoin. researchgate.net Quinoline drugs are believed to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystals, preventing further crystallization. nih.govresearchgate.net This leads to a buildup of toxic heme, which kills the parasite. nih.gov The development of resistance to quinoline antimalarials is a significant global health challenge, often associated with increased drug efflux from the parasite. nih.gov

Anticancer and Cytotoxic Properties

There is no specific published research detailing the anticancer or cytotoxic properties of this compound against any cancer cell lines.

However, the quinoline scaffold is a key component in several anticancer agents, and numerous derivatives are under investigation for their potential to inhibit tumor growth. scienceopen.comresearchgate.netnih.gov The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), disruption of tubulin polymerization, and inhibition of DNA topoisomerases. scienceopen.comresearchgate.net For instance, certain 4-anilinoquinolines have shown potent antitumor activity by targeting EGFR. scienceopen.com Other studies have demonstrated that different quinoline derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. nih.govnih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

Specific studies on the antibacterial or antifungal activity of this compound have not been reported in the available literature.

In general, the quinoline framework is a well-established scaffold in antimicrobial drug discovery. researchgate.netbiosynth.comresearchgate.net The class of fluoroquinolone antibiotics, which includes drugs like ciprofloxacin (B1669076) and levofloxacin, is a prime example of the successful development of quinoline-based antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.gov Research has also explored other quinoline derivatives for their activity against a range of Gram-positive and Gram-negative bacteria. biosynth.comavantorsciences.com For instance, it has been noted that the introduction of a methyl group at the 5th position of the quinoline nucleus can enhance antibacterial activity against Gram-positive bacteria. nih.gov Additionally, various quinoline derivatives have been synthesized and evaluated for their antifungal properties against pathogenic fungi like Candida albicans. researchgate.net

Antitubercular Potential

There is no published research specifically investigating the antitubercular potential of this compound.

The quinoline scaffold is, however, considered a promising starting point for the development of new antitubercular agents to combat drug-resistant Mycobacterium tuberculosis. Researchers have synthesized and tested various quinoline derivatives, with some showing significant inhibitory activity against the pathogen. For example, a series of 4-anilinoquinolines yielded compounds with high potency against M. tuberculosis. Another example is cloxyquin (5-chloroquinolin-8-ol), which has demonstrated good in vitro activity against numerous clinical isolates of M. tuberculosis, including multidrug-resistant strains. The mechanism of action for some of these derivatives is being explored, with some studies suggesting novel cellular targets.

Anti-inflammatory Investigations

No studies have been published on the anti-inflammatory properties of this compound.

Quinoline derivatives, in a broader context, have been investigated for their potential as anti-inflammatory agents. The mechanisms of action explored include the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and the reduction of pro-inflammatory cytokine production. For example, some quinoline-based compounds have been designed to target enzymes like phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), which are involved in inflammatory pathways.

Inhibition of Melanogenesis (from related quinoline derivatives)

There is no research available on the effects of this compound on melanogenesis.

However, certain quinoline derivatives have been identified as potent inhibitors of melanin (B1238610) production. The mechanism for some of these compounds does not involve direct inhibition of tyrosinase, the key enzyme in melanin synthesis. Instead, they are thought to inhibit melanogenesis by disrupting the intracellular trafficking of tyrosinase and related proteins, preventing them from reaching the melanosomes where melanin is produced. For example, chloroquine has been shown to inhibit pigmentation in human skin equivalent models through this mechanism.

Molecular Mechanisms of Action and Biological Target Identification

The biological effects of this compound and related compounds are rooted in their interactions with fundamental cellular processes and molecular targets.

Interaction with Specific Enzymes (e.g., Bacterial DNA Gyrase, Topoisomerase IV, Dihydroorotate Dehydrogenase)

Quinolones, the class of compounds to which this compound belongs, are well-known for their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology within bacterial cells, including processes like replication, recombination, and repair. nih.govnih.gov

The primary mechanism of action for quinolones involves stabilizing the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which in turn blocks DNA replication and transcription, ultimately causing bacterial cell death. nih.govnih.gov

Mutations in the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase, particularly at residues like Ser83 and Asp87, can confer resistance by reducing the binding affinity of the quinolone to the enzyme-DNA complex. nih.gov While specific studies on this compound's interaction are not detailed, its structural similarity to other quinolones suggests it would likely follow this established mechanism of targeting bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov

Modulation of Cellular Signaling Pathways

The broader class of quinoline derivatives has been shown to modulate various cellular signaling pathways. For instance, some imidazoquinoline compounds are known to activate signaling pathways that lead to cytokine production and can regulate processes involved in cell proliferation and differentiation. waocp.org However, specific research detailing the direct modulation of cellular signaling pathways by this compound is not extensively documented in the provided literature.

Induction of Apoptosis in Cancer Cell Lines

Certain quinoline derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. For example, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives have shown antiproliferative activity by inducing apoptosis and inhibiting DNA and RNA synthesis in cancer cell lines like CCRF-CEM. nih.gov Similarly, novel imidazoquinoline derivatives have been found to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3. waocp.org

While these findings highlight the potential of the quinoline scaffold in developing anticancer agents, direct studies confirming the induction of apoptosis by this compound itself are not specified in the search results. The activity appears to be highly dependent on the specific substitutions on the quinoline ring. waocp.orgnih.gov

Strategies for Overcoming Drug Resistance (e.g., Chloroquine Resistance)

The 4-chloroquinoline (B167314) core is famously associated with the antimalarial drug chloroquine. nih.gov The emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has necessitated the development of new strategies to restore efficacy. One promising approach involves creating hybrid molecules, termed 'reversed chloroquines' (RCQs), which link the 4-aminoquinoline (B48711) scaffold to a chemosensitizing agent or "reversal agent". nih.govresearchgate.net

The principle is that the chloroquine portion provides the primary antimalarial activity, while the attached moiety works to overcome the resistance mechanism, which often involves the expulsion of the drug from the parasite's digestive vacuole by a mutated transporter protein (PfCRT). nih.gov A prototype RCQ, N′-(7-chloroquinolin-4-yl)-N-[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamine, proved effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. nih.gov This demonstrates the potential of using chloroquinoline derivatives as a foundation for developing novel agents to combat drug-resistant malaria. nih.govnih.gov

Role of this compound as a Pharmaceutical Intermediate

This compound serves as a valuable building block in organic synthesis for the creation of more complex, biologically active molecules. Its utility as a pharmaceutical intermediate is demonstrated in the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines. nih.gov In this process, the 4-chloro group acts as a leaving group, allowing for its substitution with various functional groups to produce a diverse library of compounds. nih.gov

The general synthetic strategy involves:

Starting with a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. nih.gov

Conversion of this quinolone into a this compound derivative. nih.gov

Nucleophilic substitution at the 4-position to introduce substituents such as alkoxy, thioalkyl, and amino groups. nih.gov

This highlights the importance of 4-haloquinoline intermediates in the combinatorial synthesis of novel compounds for pharmaceutical research. nih.gov

Table 1: Synthetic Utility of 4-Halo-5,8-dimethylquinoline Intermediates

Intermediate Subsequent Reaction Resulting Substituent at Position 4 Reference
This compound Nucleophilic Substitution Alkoxy, Thioalkyl, Amino, etc. nih.gov
4-Bromo-5,8-dimethylquinoline Nucleophilic Substitution Alkoxy, Thioalkyl, Amino, etc. nih.gov

Applications in Biochemical Assays and Enzyme Interaction Studies

Derivatives of quinoline are instrumental in biochemical assays designed to study enzyme kinetics and inhibition. Specifically, due to their established role as inhibitors of DNA gyrase and topoisomerase IV, these compounds are used as probes to investigate the mechanisms of these enzymes. nih.govnih.gov

Drug-binding assays can be employed to measure the affinity of quinolone derivatives for the enzyme-DNA complex. nih.gov By comparing the binding of a compound to wild-type enzymes versus mutant, resistant enzymes, researchers can elucidate the specific molecular interactions that are critical for drug efficacy. nih.gov Such studies are fundamental to understanding the basis of antibiotic resistance and for the rational design of new antibacterial agents that can evade these resistance mechanisms. nih.gov

Structure Activity Relationship Sar Investigations

Influence of Halogenation at the 4-Position on Biological Activity

The presence of a halogen, specifically a chloro group, at the 4-position of the quinoline (B57606) ring is a well-established determinant of biological activity. In the broader class of quinoline derivatives, this substitution is frequently associated with potent antimalarial and antimicrobial properties. The electron-withdrawing nature of the chlorine atom at this position is crucial for the molecule's interaction with biological targets. derpharmachemica.com For instance, in the case of 4-aminoquinolines, a class of compounds known for their antimalarial effects, the 7-chloro substitution is considered optimal for activity. youtube.comyoutube.com Replacing this group often leads to a significant decrease or complete loss of potency. youtube.comyoutube.com

Impact of Methyl Group Substitution Patterns (5,8-dimethyl) on Reactivity and Biological Profile

The substitution of methyl groups on the benzenoid ring of the quinoline scaffold significantly influences both the molecule's reactivity and its biological profile. The specific 5,8-dimethyl pattern in 4-chloro-5,8-dimethylquinoline is of particular interest. Research on related quinoline derivatives has shown that the position of methyl groups can have a profound impact on biological activity.

For example, the introduction of a methyl group at the 5-position of the quinoline nucleus has been reported to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov Furthermore, studies on anticancer properties have indicated that methyl substitution at the C-5 position of quinoline results in more potent activity compared to substitution at the C-6 position. biointerfaceresearch.com Conversely, a methyl group at the 8-position has been shown to abolish the antimalarial activity of certain quinoline analogs. youtube.compharmacy180.com

Effect of Diverse Substituents and Hetero-Annulated Moieties on Efficacy and Selectivity

The efficacy and selectivity of the this compound scaffold can be further modulated by the introduction of diverse substituents and hetero-annulated moieties. While specific derivatizations of this compound are not extensively documented, the principles of quinoline chemistry provide a framework for predicting the effects of such modifications.

For instance, the introduction of dithiocarbamate (B8719985) moieties at the 2-position of a 4-chloroquinolin-2-(1H)-one scaffold has been shown to yield compounds with significant antimicrobial properties. derpharmachemica.com Similarly, the synthesis of 4-aminoquinoline (B48711) derivatives, by replacing the 4-chloro group with various amino-containing side chains, has been a cornerstone of antimalarial drug discovery. nih.gov These modifications can dramatically alter the compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for biological activity.

Furthermore, the fusion of additional heterocyclic rings to the quinoline nucleus, creating hetero-annulated systems, can lead to novel compounds with unique biological profiles. For example, pyrimido-[4,5-b]quinolines, which are formed by fusing a pyrimidine (B1678525) ring to the quinoline structure, have been investigated for their antimalarial and anticancer activities. biointerfaceresearch.comnih.gov The addition of such moieties to the this compound core could potentially enhance its therapeutic index by improving target selectivity and reducing off-target effects. The strategic placement of various substituents and fused rings offers a versatile approach to fine-tuning the pharmacological properties of this quinoline derivative.

Comparative SAR Studies with Related Chloro-Dimethylquinoline Isomers

Comparative structure-activity relationship (SAR) studies of isomeric chloro-dimethylquinolines are crucial for understanding the precise influence of substituent positioning on biological activity. While direct comparative studies involving this compound are scarce, research on other quinoline isomers provides valuable insights.

A study on the antimicrobial activity of 4-chloro-6-methylquinoline-2(1H)-one and its isomer, 4-chloro-8-methylquinoline-2(1H)-one, revealed that both compounds exhibited effective antimicrobial properties, suggesting that the position of the methyl group can influence the spectrum and potency of activity. Another relevant compound for comparison is 4-chloro-2,5-dimethylquinoline. nih.govresearchgate.net The difference in the position of one of the methyl groups (C2 vs. C8) would likely lead to distinct biological profiles due to altered steric and electronic environments around the nitrogen atom and the chloro-substituted pyridine (B92270) ring.

These comparisons underscore the sensitivity of biological activity to the spatial arrangement of substituents on the quinoline core. Differences in activity between isomers like this compound and, for instance, 4-chloro-6,7-dimethylquinoline, would highlight the critical role of the substitution pattern on the benzenoid ring in target recognition and binding affinity.

Table 1: Comparison of Related Chloro-Methylquinoline Isomers and their Reported Activities

CompoundSubstitution PatternReported Biological ActivityReference
4-chloro-6-methylquinoline-2(1H)-one4-chloro, 6-methylAntimicrobial researchgate.net
4-chloro-8-methylquinoline-2(1H)-one4-chloro, 8-methylAntimicrobial researchgate.net
4-chloro-2,5-dimethylquinoline4-chloro, 2,5-dimethylAntibacterial (inferred from 5-methyl substitution) nih.gov

Computational Insights into SAR through Molecular Features and Electronic Properties

QSAR studies on 4-aminoquinoline analogues have successfully developed robust models for predicting antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. nih.gov These models often identify descriptors related to hydrophilicity and electronic properties as key determinants of activity, supporting the hypothesis that accumulation in the parasite's food vacuole is a critical step. nih.gov

Molecular docking studies on 8-chloroquinolones against bacterial targets like DNA gyrase have helped to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. researchgate.net Such studies can rationalize the observed SAR and guide the design of more potent analogues.

Future Research Directions and Translational Potential

Development of Novel and Green Synthetic Approaches for 4-Chloro-5,8-dimethylquinoline and its Derivatives

The future synthesis of this compound and its derivatives will likely prioritize environmentally friendly and efficient methods. Traditional quinoline (B57606) syntheses like the Skraup and Doebner-von Miller reactions often require harsh conditions and generate significant waste. jocpr.comrsc.org Modern organic synthesis is increasingly focused on "green chemistry" principles, which aim to reduce or eliminate the use of hazardous substances. tandfonline.com

Future research could explore a variety of green synthetic strategies:

Catalyst-Free and Solvent-Free Reactions: A highly desirable approach involves the development of methods that proceed without the need for a catalyst or a solvent, thereby minimizing environmental impact. jocpr.com

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and often allows for the use of greener solvents like water or ethanol (B145695). tandfonline.commdpi.com

Use of Benign Catalysts: The exploration of inexpensive, non-toxic, and reusable catalysts is a key area of green chemistry. For instance, FeCl3·6H2O has been shown to be an effective and environmentally benign catalyst for the synthesis of some quinoline derivatives. tandfonline.com

Ionic Liquids: These compounds can serve as both catalysts and solvents, and their low volatility and thermal stability make them attractive alternatives to traditional organic solvents. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.org

The development of such green synthetic protocols will be crucial for the sustainable and large-scale production of this compound and its derivatives for further investigation.

Comprehensive Exploration of Novel Derivatization Pathways

The therapeutic potential of a scaffold is often unlocked through systematic derivatization. For this compound, several positions on the quinoline ring are amenable to modification, offering a multitude of possibilities for creating new chemical entities with diverse pharmacological profiles.

Future derivatization strategies could focus on:

C-2 Position: The C-2 position of the quinoline ring is a common site for functionalization. acs.org

C-3 Position: The C-3 position can be targeted for halogenation, which can influence the electronic properties and biological activity of the molecule. researchgate.net

C-4 Position: The chlorine atom at the C-4 position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including anilino and phenoxy moieties, which are present in several anticancer drugs. durham.ac.uk

Methyl Groups at C-5 and C-8: The methyl groups could potentially be functionalized to introduce further diversity.

Use of Novel Derivatizing Agents: Reagents like 2-hydrazinoquinoline (B107646) have been used for the derivatization of other classes of molecules for analytical purposes and could potentially be adapted for synthetic transformations of this compound. mdpi.com

A comprehensive exploration of these derivatization pathways will be essential to build a diverse library of compounds for biological screening.

In-depth Mechanistic Studies of Biological Interactions and Target Validation

Understanding how a molecule interacts with biological systems at a molecular level is fundamental to drug development. For this compound and its derivatives, future research should focus on elucidating their mechanisms of action and validating their biological targets.

Key areas of investigation include:

Identification of Molecular Targets: A crucial first step is to identify the specific proteins or cellular pathways that are modulated by these compounds. rsc.orgnih.gov This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Elucidation of Mechanism of Action: Once a target is identified, detailed studies are needed to understand how the compound interacts with it. For example, if the target is an enzyme, studies would focus on the mode of inhibition (e.g., competitive, non-competitive). researchgate.net

Anticancer Mechanisms: Given that many quinoline derivatives exhibit anticancer activity, future studies on this compound derivatives could investigate their potential to act as topoisomerase inhibitors, which interfere with DNA replication in cancer cells. nih.govresearchgate.net Other potential anticancer mechanisms to explore include the inhibition of protein kinases, which are often dysregulated in cancer. nih.govnih.gov

Antimicrobial Mechanisms: The quinoline scaffold is also present in many antibacterial drugs. nih.gov Future research could explore whether derivatives of this compound can inhibit bacterial DNA gyrase or disrupt other essential bacterial processes. asm.org

Target Validation: It is essential to confirm that the identified target is indeed responsible for the observed biological effect. This can be done using techniques such as gene knockout or knockdown to see if the absence of the target protein mimics the effect of the compound. nih.gov

These in-depth mechanistic studies will provide a solid foundation for the rational design of more potent and selective therapeutic agents.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov For this compound, advanced computational modeling can significantly accelerate the drug development process.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govijprajournal.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: This technique can be used to predict how a molecule binds to the active site of a target protein. researchgate.netnih.gov This information can guide the design of derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. kau.edu.sa This can be used to screen virtual libraries of compounds to identify new potential hits.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. ijprajournal.com This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the risk of late-stage failures.

Scaffold Hopping: Computational methods can be used to identify new molecular scaffolds that can mimic the activity of this compound while having different chemical structures, potentially leading to compounds with improved properties. youtube.com

By integrating these computational approaches, researchers can more efficiently design and optimize derivatives of this compound with enhanced therapeutic potential.

Design and Synthesis of Targeted Therapeutic Agents Based on the this compound Scaffold

The ultimate goal of this research is to translate the potential of the this compound scaffold into effective therapeutic agents. This will involve the design and synthesis of compounds that are specifically targeted to disease-related pathways.

Future directions for the design of targeted therapeutic agents include:

Multi-Target Inhibitors: Designing single molecules that can inhibit multiple targets involved in a disease can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov For example, a derivative of this compound could be designed to inhibit both a protein kinase and a component of the DNA replication machinery in cancer cells.

Hybrid Molecules: This strategy involves combining the this compound scaffold with another pharmacophore to create a hybrid molecule with a dual mode of action. nih.gov

Prodrugs: A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the solubility, stability, or bioavailability of a drug. researchgate.net

Targeting Specific Disease Pathways: Based on the results of mechanistic studies, derivatives can be designed to specifically target pathways that are known to be dysregulated in particular diseases, such as cancer or infectious diseases. nih.govgenome.jp

The successful design and synthesis of such targeted therapeutic agents will require a multidisciplinary approach, integrating synthetic chemistry, molecular biology, pharmacology, and computational modeling.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5,8-dimethylquinoline, and how can reaction conditions be optimized?

The synthesis of chloro-methylquinoline derivatives often involves cyclization or halogenation steps. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, followed by purification via column chromatography (petroleum ether:EtOAc = 8:1) . Adapting this method, this compound may be synthesized using a Conrad-Limpach approach with substituted aniline derivatives and β-ketoesters. Optimization should focus on:

  • Temperature control : Excessive heat may lead to decomposition; reflux conditions must be monitored.
  • Halogenation efficiency : POCl₃ is commonly used, but alternative chlorinating agents (e.g., SOCl₂) could be tested for regioselectivity.
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization (methanol/water) improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns methyl and chloro substituent positions. For instance, methoxy groups in 4-chloro-6,7-dimethoxyquinoline showed distinct singlets at δ 4.04 ppm .
  • Mass spectrometry (ESI or EI) : Confirms molecular weight (e.g., m/z 224 [M+1] for a dimethoxy analog) .
  • HPLC : Validates purity (>99% achievable via C18 reversed-phase columns) .
  • X-ray crystallography : Resolves molecular planarity and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds observed in similar quinoline derivatives) .

Advanced Research Questions

Q. How do substituent positions (5- and 8-methyl vs. 4-chloro) influence the electronic and steric properties of quinoline derivatives?

Substituent effects can be analyzed via:

  • Computational modeling : DFT calculations (e.g., Gaussian) predict electron density distribution, HOMO-LUMO gaps, and reactivity.
  • X-ray crystallography : Structural deviations (e.g., planarity of the quinoline ring) correlate with steric hindrance from methyl groups .
  • Comparative SAR studies : Methyl groups at 5/8 positions may enhance lipophilicity, altering bioavailability or binding affinity in biological assays .

Q. How can contradictory data in regioselective synthesis or biological activity be resolved?

Contradictions often arise from:

  • Impure intermediates : Validate intermediates via NMR and HPLC before proceeding.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may favor different pathways vs. non-polar solvents.
  • Biological assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls.
  • Crystallographic validation : Resolve ambiguous substituent positions using SHELXL refinement .

Q. What methodologies are recommended for analyzing intermolecular interactions in this compound crystals?

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., Cl⋯H, C–H⋯π interactions).
  • ORTEP-3 visualization : Graphical interfaces (e.g., ORTEP-III) highlight thermal ellipsoids and hydrogen-bonding networks .
  • Powder XRD : Assesses phase purity and polymorphism, critical for reproducibility in material science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.